molecular formula C11H14ClNO2 B1522040 Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride CAS No. 1035700-06-1

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride

Cat. No. B1522040
M. Wt: 227.69 g/mol
InChI Key: DTFQONPAXHKIBB-UHFFFAOYSA-N
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Description

“Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1035700-06-1 . It has a molecular weight of 227.69 and its IUPAC name is methyl 1,2,3,4-tetrahydro-5-isoquinolinecarboxylate hydrochloride .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been a topic of interest in medicinal chemistry . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2.ClH/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10;/h2-4,12H,5-7H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are diverse. For instance, the reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .


Physical And Chemical Properties Analysis

This compound is a white to pale-yellow to yellow-brown solid . The shipping temperature is room temperature .

Scientific Research Applications

Derivatives and Characterization

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride has been explored for its derivatives and chemical characterization. Jansa, Macháček, and Bertolasi (2006) prepared various derivatives including the hydrochloride of methyl ester and N-acetyl derivative. These substances were characterized using methods such as elemental analyses, NMR spectra, and optical rotation. An intermediate product, the N-chlorocarbonyl derivative, was also identified and characterized (Jansa, Macháček & Bertolasi, 2006).

Synthetic Applications

The compound has been used in synthetic applications as well. For instance, Macháček et al. (2006) utilized methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate for the preparation of N-substituted methyl derivatives. These compounds were then cyclized to form hydantoins and thiohydantoins, demonstrating the compound's utility in complex organic syntheses (Macháček et al., 2006).

Convergent Synthesis Routes

Lerestif et al. (1999) reported on the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate using a solvent-free process assisted by microwave technology. This work highlights the efficiency and environmental benefits of such synthetic methods (Lerestif et al., 1999).

Decarboxylation Studies

Tachibana, Matsuo, and Yamada (1968) examined the decarboxylation of derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Their findings provide insights into the chemical behavior of these compounds under specific conditions (Tachibana, Matsuo & Yamada, 1968).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H320, H335 . The precautionary statements include P202, P261, P280, P305, P338, P351 .

Future Directions

The future directions for the research and development of “Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride” and similar compounds are promising. The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The focus is on understanding their biological potential, structural–activity relationship (SAR), and mechanism of action .

properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10;/h2-4,12H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFQONPAXHKIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659699
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride

CAS RN

1035700-06-1
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Choquette, Y Teffera, A Polverino… - Bioorganic & medicinal …, 2008 - Elsevier
1,2,3,4-Tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones were identified as potent and selective inhibitors of KDR. The discovery, synthesis, and structure–activity …
Number of citations: 18 www.sciencedirect.com

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